molecular formula C18H18ClNO3 B2881877 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 1803584-60-2

6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

Cat. No.: B2881877
CAS No.: 1803584-60-2
M. Wt: 331.8
InChI Key: QYRWCSUIWPCLMH-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a morpholin-3-one derivative characterized by a six-membered morpholine ring substituted at positions 4 and 4. The 3-chlorophenyl group at position 6 and the 4-methoxyphenylmethyl group at position 4 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

6-(3-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-22-16-7-5-13(6-8-16)10-20-11-17(23-12-18(20)21)14-3-2-4-15(19)9-14/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRWCSUIWPCLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.

    Substitution with 3-Chlorophenyl Group:

    Attachment of 4-Methoxyphenylmethyl Group: The final step involves the alkylation of the morpholine ring with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholinones with various functional groups.

Scientific Research Applications

Scientific Applications of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

This compound is a synthetic organic compound belonging to the morpholinone class. Morpholinones are characterized by a morpholine ring substituted with various functional groups, giving rise to a diverse range of chemical and biological activities. The specific substitution pattern of this compound, including a 3-chlorophenyl group and a 4-methoxyphenylmethyl group, makes it a candidate for various applications, particularly in pharmaceutical research.

Potential Applications

This compound is investigated for various biological activities, including antimicrobial and anticancer properties. Research indicates that morpholinone derivatives exhibit significant antimicrobial properties, with in vitro studies showing potential against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds structurally similar have demonstrated effective inhibition against these bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL.

Similar Compounds

Structural analogs of this compound include:

  • 6-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]morpholin-3-one: A similar structure with a methyl group instead of a methoxy group.
  • 6-(3-Chlorophenyl)-4-[(4-hydroxyphenyl)methyl]morpholin-3-one: A similar structure with a hydroxy group instead of a methoxy group.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Comparison and Apoptotic Activity
Compound Name Position 4 Substituent Position 6 Substituent Key Biological Findings Reference
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one 4-Methoxyphenylmethyl 3-Chlorophenyl Not explicitly reported; inferred from structural analogs.
4-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one (Compound 1, ) 4-Chlorophenyl 4-Nitrophenoxy methyl Induces apoptosis in A549 cells via P53/Fas upregulation.
6-(4-Chlorophenoxy)-4-(4-methoxyphenyl)morpholin-3-one (Compound 2, ) 4-Methoxyphenyl 4-Chlorophenoxy Moderate apoptosis induction; lower efficacy than Compound 1.
(6R)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one () (1R)-1-Phenylethyl 4-Nitrophenyl Stereospecific activity (R-configuration critical).

Key Observations :

  • Methoxy vs. Nitro Groups : The 4-methoxyphenylmethyl group is electron-donating, contrasting with the electron-withdrawing nitro group in Compound 1. This difference may influence solubility and membrane permeability .

Structural Conformations and Crystallography

Morpholin-3-one derivatives often adopt chair conformations in the morpholine ring, as seen in . The target compound’s crystal structure (if resolved) would likely show similar chair geometry, with dihedral angles between substituents affecting molecular packing and stability. For example, the compound in has a dihedral angle of 82.5° between aromatic rings, which could be compared to the target compound’s structure if data were available .

Table 2: Crystallographic Data of Selected Morpholin-3-one Derivatives
Compound Name Ring Conformation Dihedral Angle (°) Hydrogen Bonding Reference
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea () Chair N–H⋯O dimerization
Crystal in Chair-like 82.5 No significant H-bonding reported.

Pharmacological and Computational Insights

Apoptosis Mechanism

Morpholin-3-one derivatives in upregulate P53 and Fas, proteins critical for apoptosis.

Density Functional Theory (DFT) Considerations

Substituents like methoxy groups may enhance electron density, influencing reactivity and binding .

Biological Activity

6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a synthetic organic compound belonging to the morpholinone class. Its unique structure, characterized by a morpholine ring with distinct substituents, positions it as a candidate for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClNO₃
  • CAS Number : 1803584-60-2

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Morpholine Ring : Reaction of diethanolamine with a chlorinating agent.
  • Substitution with 3-Chlorophenyl Group : Alkylation of the morpholine ring.
  • Attachment of 4-Methoxyphenylmethyl Group : Final alkylation step using 4-methoxybenzyl chloride .

Antimicrobial Activity

Research indicates that derivatives of morpholinones exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential against various pathogens. For example, compounds structurally similar to this morpholinone have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. Notably, a study focusing on similar morpholine derivatives found that they exhibited cytotoxic effects against melanoma cell lines. The mechanism involves inducing apoptosis in cancer cells, which could be attributed to the compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to enzymes or receptors, modulating their activity.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, preventing their proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis in tumor cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 0.5 - 2 μg/mL
AntimicrobialEscherichia coliMIC = 1 - 2 μg/mL
AnticancerMelanoma (MCF-7)Induces apoptosis
AnticancerBreast cancer cellsCytotoxicity observed

Case Studies

  • Antimicrobial Evaluation : A study evaluated several morpholinone derivatives, including this compound, for their efficacy against common bacterial strains. The results indicated significant antibacterial activity with potential applications in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : In vitro tests on melanoma and breast cancer cell lines revealed that the compound prompted cell death through apoptosis, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, Friedel-Crafts acylation, or condensation reactions. Key steps include:

  • Coupling of morpholinone precursors with halogenated aromatic rings under reflux in solvents like ethanol or dimethylformamide (DMF) .
  • Optimization strategies : Control reaction temperature (60–100°C), pH (neutral to slightly basic), and stoichiometry of reagents to minimize side products. Catalysts like triethylamine or palladium complexes may enhance efficiency .
  • Purification : Column chromatography or recrystallization in dichloromethane/hexane mixtures improves purity (>95%) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this morpholinone derivative?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of substituents (e.g., chlorophenyl and methoxyphenyl groups) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
  • HPLC-MS : Validates purity (>98%) and detects trace impurities, especially residual morpholine intermediates .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µM .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the morpholinone core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl and 4-methoxyphenyl substituents influence reactivity in cross-coupling reactions?

  • Steric Effects : The 3-chlorophenyl group may hinder nucleophilic attack at the morpholinone’s carbonyl carbon, requiring bulky base catalysts (e.g., DBU) for efficient coupling .
  • Electronic Effects : The electron-donating methoxy group enhances aromatic ring activation, facilitating electrophilic substitution at the para position. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How can contradictions in reported biological activity data be resolved across different studies?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Metabolomic Profiling : LC-MS/MS identifies degradation products or metabolites that may alter activity in vitro vs. in vivo .
  • Dose-Response Validation : Replicate studies across independent labs using identical compound batches (e.g., PubChem CID-specified samples) .

Q. What strategies elucidate the mechanism of action for this compound’s anticancer activity?

  • Target Identification : Chemoproteomics (e.g., affinity chromatography with biotinylated probes) identifies protein targets .
  • Pathway Analysis : RNA-seq or phosphoproteomics on treated cells reveals dysregulated pathways (e.g., PI3K/AKT/mTOR) .
  • In Silico Docking : Molecular dynamics simulations predict binding modes to kinases or epigenetic regulators (e.g., HDACs) .

Q. How can computational modeling enhance the design of analogs with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize analogs .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioavailability using regression models .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes for morpholinone derivatives targeting specific enzymes .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis Reflux in ethanol/DMF, Pd-catalyzed coupling, recrystallization
Characterization NMR, X-ray crystallography, HPLC-MS
Biological Assays MTT, kinase inhibition, antimicrobial microdilution
Data Analysis DFT calculations, QSAR, metabolomics

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